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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

Cat. No.: B1196351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In synthetic chemistry and pharmaceutical development, the precise structural elucidation of

isomers is paramount. Subtle variations in atomic arrangement can drastically alter a

molecule's reactivity, biological activity, and safety profile. This guide provides a detailed

spectroscopic comparison of 2-bromo-2-propen-1-ol and its isomers, (E/Z)-3-bromo-2-propen-

1-ol, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Isomeric Forms
The primary isomers of interest are positional and geometric isomers. 2-Bromo-2-propen-1-ol

features a bromine atom on the central carbon of the allyl group. In contrast, 3-bromo-2-

propen-1-ol has the bromine atom on the terminal carbon, leading to the possibility of (E) and

(Z) geometric isomers.
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Caption: Molecular structures of 2-bromoallyl alcohol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating these isomers due to its

sensitivity to the local electronic environment of each proton and carbon nucleus.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and
Couplings
The position of the bromine atom dramatically influences the chemical shifts of the vinylic

(=CH) and allylic (-CH₂) protons. The electronegativity of bromine deshields adjacent protons,

shifting their signals downfield (to a higher ppm value).[1][2]

Key Differentiating Features:

2-Bromo-2-propen-1-ol: This isomer is distinguished by two vinylic protons on the same

carbon (geminal protons), which appear as two distinct signals due to their different
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environments relative to the C-Br and C-OH bonds. The allylic protons (-CH₂OH) will appear

as a singlet or a doublet depending on the coupling to the hydroxyl proton.

(E/Z)-3-Bromo-2-propen-1-ol: These isomers each have two vinylic protons on adjacent

carbons. The key differentiator is the coupling constant (J-value) between them. The trans

coupling in the (E)-isomer is significantly larger (typically 12-18 Hz) than the cis coupling in

the (Z)-isomer (typically 6-12 Hz). The proton on the bromine-bearing carbon (Br-CH=) will

be significantly downfield compared to the other vinylic proton.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)

Isomer
Proton
Assignment

Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

2-Bromo-2-

propen-1-ol
=CH₂ (a) 5.6 - 5.8 s or d ~1-2

=CH₂ (b) 5.4 - 5.6 s or d ~1-2

-CH₂OH 4.2 - 4.4 s or d -

-OH Variable s (broad) -

(E)-3-Bromo-2-

propen-1-ol
Br-CH= 6.2 - 6.4 dt ~13 (trans), ~1.5

=CH-CH₂ 6.0 - 6.2 dt ~13 (trans), ~5

-CH₂OH 4.1 - 4.3 dd ~5, ~1.5

-OH Variable s (broad) -

(Z)-3-Bromo-2-

propen-1-ol
Br-CH= 6.1 - 6.3 dt ~7 (cis), ~1.5

=CH-CH₂ 5.9 - 6.1 dt ~7 (cis), ~6

-CH₂OH 4.2 - 4.4 dd ~6, ~1.5

-OH Variable s (broad) -
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Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The carbon atom

directly bonded to bromine (C-Br) will be significantly shifted compared to the other carbons.

Key Differentiating Features:

2-Bromo-2-propen-1-ol: The C-Br signal will be for a quaternary vinylic carbon (=C(Br)-),

appearing around 125-135 ppm.

(E/Z)-3-Bromo-2-propen-1-ol: The C-Br signal corresponds to a vinylic methine carbon

(=CHBr) and will appear further upfield, typically in the 105-115 ppm range. The chemical

shifts of the other vinylic carbon and the allylic carbon will also show subtle differences

between the E and Z isomers.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)

Isomer Carbon Assignment
Predicted Chemical Shift
(δ) ppm

2-Bromo-2-propen-1-ol =C(Br) 128 - 132

=CH₂ 118 - 122

-CH₂OH 65 - 69

(E)-3-Bromo-2-propen-1-ol =CHBr 108 - 112

=CH-CH₂ 130 - 134

-CH₂OH 60 - 64

(Z)-3-Bromo-2-propen-1-ol =CHBr 106 - 110

=CH-CH₂ 128 - 132

-CH₂OH 58 - 62

Infrared (IR) Spectroscopy
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IR spectroscopy is excellent for confirming the presence of key functional groups. While it may

not distinguish between the E/Z isomers of 3-bromo-2-propen-1-ol as definitively as NMR, it

can easily differentiate the 2-bromo and 3-bromo positional isomers.

Key Differentiating Features:

O-H Stretch: All isomers will show a characteristic broad absorption in the 3200-3600 cm⁻¹

region due to the hydroxyl group's O-H stretch.[3][4][5]

C=C Stretch: The C=C double bond stretch appears around 1620-1660 cm⁻¹.

C-H Bending (Out-of-Plane): This is a crucial region for differentiation.

2-Bromo-2-propen-1-ol: The geminal =CH₂ group will give a strong absorption band

around 890-910 cm⁻¹.

(E)-3-Bromo-2-propen-1-ol: The trans C=C bond results in a strong band around 960-980

cm⁻¹.

(Z)-3-Bromo-2-propen-1-ol: The cis C=C bond gives a weaker absorption around 675-730

cm⁻¹.

C-Br Stretch: This vibration occurs in the fingerprint region, typically between 500-650 cm⁻¹,

and can be used for confirmation.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibration
2-Bromo-2-propen-
1-ol

(E)-3-Bromo-2-
propen-1-ol

(Z)-3-Bromo-2-
propen-1-ol

O-H Stretch (broad) 3200-3600 3200-3600 3200-3600

C-H Stretch (sp²) 3050-3150 3050-3150 3050-3150

C=C Stretch ~1645 ~1655 ~1650

C-H Bend (out-of-

plane)
~900 (strong) ~970 (strong) ~700 (medium)

C-O Stretch 1020-1080 1010-1070 1000-1060
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation

patterns. All isomers have the same molecular formula (C₃H₅BrO) and thus the same molecular

weight (136.98 g/mol ). The key to differentiation lies in the fragmentation patterns.

Key Differentiating Features:

Molecular Ion (M+): All isomers will exhibit a characteristic molecular ion peak cluster due to

the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two

peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Fragmentation:

Loss of Bromine: A common fragmentation is the loss of a bromine radical (•Br), leading to

a cation at m/z 57 (C₃H₅O⁺).

Loss of CH₂OH: Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen,

results in the loss of the •CH₂OH radical (mass 31). This would lead to a fragment ion

C₂H₂Br⁺ at m/z 105/107.

Loss of H₂O: Dehydration can occur, leading to a fragment at m/z 118/120.[3]

Allylic Cleavage: The 3-bromo isomers are expected to readily lose a bromine atom to

form a resonance-stabilized allyl cation precursor. The 2-bromo isomer might show a more

prominent loss of the hydroxymethyl radical.

Experimental Protocols
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Sample Preparation Data Acquisition
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Process Spectra
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(Tables 1, 2, 3) Identify Isomer

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of isomers.

NMR Sample Preparation
Weighing: Accurately weigh 10-20 mg of the liquid sample for ¹H NMR or 20-50 mg for ¹³C

NMR.[6][7]

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCl₃) in a clean vial.[6]

Transfer: Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug

into a clean 5 mm NMR tube to remove any particulate matter.[7][8]

Capping: Cap the NMR tube securely to prevent solvent evaporation.[6]

IR Sample Preparation (Neat Liquid)
Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates

are clean and dry.[9]

Sample Application: Place one drop of the neat liquid sample onto the center of one salt

plate.[9][10]
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Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform

film.[9][11]

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.[9]

Instrument Acquisition
NMR: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard

pulse sequence with 16-32 scans. For ¹³C NMR, use a proton-decoupled sequence with a

sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.[12]

IR: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a

range of 4000-400 cm⁻¹, averaging at least 16 scans.[13]

MS: Use an electron ionization (EI) source, typically at 70 eV, to generate fragment ions.

Conclusion
The differentiation of 2-bromoallyl alcohol isomers is readily achievable through a combined

spectroscopic approach. ¹H NMR provides the most definitive data, with chemical shifts and,

crucially, coupling constants allowing for the clear distinction between all three isomers. ¹³C

NMR corroborates these findings by mapping the unique carbon environments. IR

spectroscopy serves as an excellent confirmatory technique, particularly through the distinct

out-of-plane C-H bending vibrations. Finally, Mass Spectrometry confirms the molecular weight

and provides fragmentation clues that support the proposed structures. By systematically

applying these techniques, researchers can confidently identify and characterize these closely

related but distinct chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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